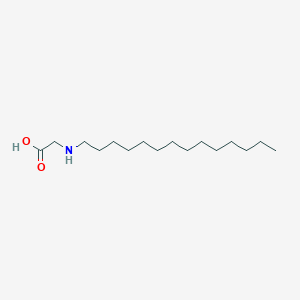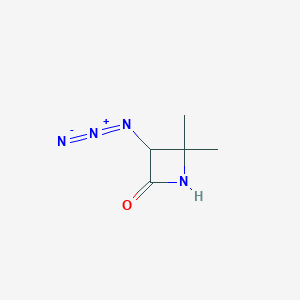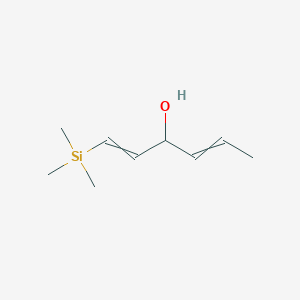![molecular formula C14H18ClNO3S B14428644 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide CAS No. 85899-19-0](/img/structure/B14428644.png)
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is an organic compound that features a sulfonyl chloride group, an ethenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide typically involves multiple steps:
Formation of the sulfonyl chloride group: This can be achieved by reacting ethanesulfonyl chloride with a suitable chlorinating agent.
Introduction of the ethenyl group: The ethenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with an aryl halide in the presence of a palladium catalyst.
Formation of the propanamide backbone: This step involves the reaction of the intermediate with a suitable amine to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide can undergo various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and reduction reactions: The ethenyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Addition reactions: The double bond in the ethenyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation reactions: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction reactions: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
Substitution reactions: Formation of sulfonamides or sulfonate esters.
Oxidation reactions: Formation of epoxides.
Reduction reactions: Formation of alkanes.
Scientific Research Applications
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials science: The compound can be used in the development of novel polymers and materials with specific properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethanesulfonyl)-N-[(4-vinylphenyl)methyl]propanamide: Similar structure but with a vinyl group instead of an ethenyl group.
3-(2-Chloroethanesulfonyl)-N-[(4-ethynylphenyl)methyl]propanamide: Similar structure but with an ethynyl group instead of an ethenyl group.
Uniqueness
3-(2-Chloroethanesulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the ethenyl group provides additional reactivity compared to similar compounds with vinyl or ethynyl groups.
Properties
CAS No. |
85899-19-0 |
|---|---|
Molecular Formula |
C14H18ClNO3S |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
3-(2-chloroethylsulfonyl)-N-[(4-ethenylphenyl)methyl]propanamide |
InChI |
InChI=1S/C14H18ClNO3S/c1-2-12-3-5-13(6-4-12)11-16-14(17)7-9-20(18,19)10-8-15/h2-6H,1,7-11H2,(H,16,17) |
InChI Key |
HZEBXKSDWGIMSV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)


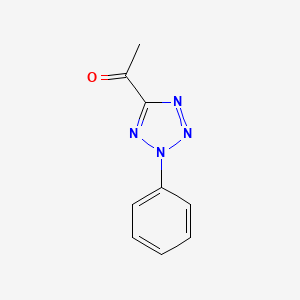
![4-Methyl-2-[2-(4-nitrophenyl)ethenesulfonyl]phenol](/img/structure/B14428585.png)
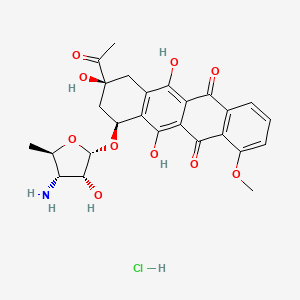
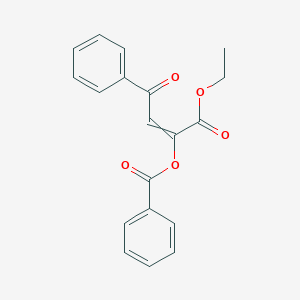
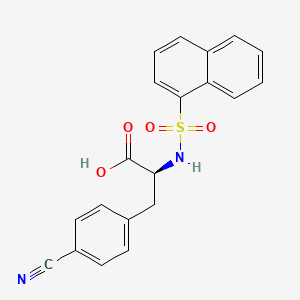
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)
